Ponceau S, for electrophoresis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ponceau S, also known as Acid Red 112, is a red diazo dye commonly used for reversible staining of proteins in Western blotting. It was first introduced by O. Salinovich and R. C. Montelaroused in 1986 as an alternative to Coomassie Brilliant Blue staining . Ponceau S is widely used due to its ability to stain proteins without permanently binding to them, allowing for subsequent immunodetection and sequencing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ponceau S is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then coupled with a phenol or naphthol compound. The reaction typically involves the following steps:
- Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
- Coupling: The diazonium salt is then reacted with a phenol or naphthol compound in an alkaline medium to form the azo dye.
Industrial Production Methods: In industrial settings, Ponceau S is produced by combining the diazonium salt of 4-amino-2,5-dimethoxybenzenesulfonic acid with 2-naphthol-3,6-disulfonic acid under controlled conditions. The reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ponceau S undergoes various chemical reactions, including:
Reduction: The azo bonds in Ponceau S can be reduced to form aromatic amines.
Substitution: The sulfonic acid groups in Ponceau S can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals generated through the electro-Fenton process.
Reduction: Reducing agents such as sodium dithionite.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Degradation products including smaller organic molecules.
Reduction: Aromatic amines.
Substitution: Substituted azo compounds.
Scientific Research Applications
Ponceau S has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Medicine: Utilized in histological staining to highlight cellular structures.
Industry: Employed in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
Ponceau S binds to proteins through electrostatic interactions and hydrophobic interactions with positively charged amino acid residues and nonpolar regions of proteins . This binding allows for the visualization of protein bands on membranes. The dye does not permanently bind to proteins, allowing for subsequent immunodetection and sequencing .
Comparison with Similar Compounds
- Coomassie Brilliant Blue
- Amido Black
- India Ink
- Colloidal Gold
- Colloidal Silver
Ponceau S stands out due to its reversible staining property, making it ideal for applications requiring subsequent analysis of the same sample .
Biological Activity
Ponceau S, a synthetic dye commonly used in protein electrophoresis, serves as an effective staining agent for visualizing proteins on membranes post-electrophoretic transfer. This article delves into the biological activity of Ponceau S, highlighting its mechanisms, applications, and research findings.
Overview of Ponceau S
Ponceau S (C.I. 27195) is a diazo dye characterized by its red color and ability to bind to proteins. Its chemical structure includes sulfonic acid groups that facilitate binding to positively charged amino acids in proteins, making it particularly useful in electrophoresis applications. The molecular formula is C22H12N4Na4O13S4 with a molecular weight of 760.56 g/mol .
Ponceau S interacts with proteins through ionic bonds, primarily targeting positively charged residues such as lysine and arginine. This interaction allows for the visualization of proteins on nitrocellulose and PVDF membranes after transfer from gels during electrophoresis. The staining process is quick, typically requiring only a few minutes, and the dye can be removed easily for subsequent analysis .
Applications in Electrophoresis
- Protein Visualization : Ponceau S is widely used for staining proteins transferred onto membranes during Western blotting. It provides a clear visual indication of protein presence and loading uniformity.
- Quantification : The dye allows for quantitative assessments of protein bands, which can be crucial for normalization in experimental setups .
- Reversibility : One significant advantage of Ponceau S is that it does not interfere with downstream applications such as immunodetection, as it can be washed away without damaging the protein .
Case Studies
- Protein Normalization : A study demonstrated that using Ponceau S for total protein normalization significantly improved the accuracy of Western blot results by minimizing discrepancies in protein amounts across samples . The study utilized various concentrations of Ponceau S and found optimal conditions for consistent staining.
- Enzyme Activity Visualization : Research exploring the use of Ponceau S in native polyacrylamide gel electrophoresis (PAGE) revealed that the dye could effectively visualize enzyme activities post-electrophoresis. This was particularly evident in assays involving glycosidases and lactate dehydrogenase, where enzyme activity was detectable even after staining with Ponceau S .
- Dot Blot Assay : A modified dot blot assay utilizing Ponceau S was developed to quantify proteins in biological samples more reliably than traditional methods like BCA assays. This method demonstrated a linear response over a broad range of protein concentrations, enhancing the reliability of protein quantification in various experimental contexts .
Data Tables
Properties
Molecular Formula |
C22H16N4Na4O13S4 |
---|---|
Molecular Weight |
764.6 g/mol |
InChI |
InChI=1S/C22H16N4O13S4.4Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;;;;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;; |
InChI Key |
NTBFSRIJWHXCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na] |
physical_description |
Dark reddish-brown to brown powder; [Eastman Kodak MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.